Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate
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Overview
Description
Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate is an organic compound with the molecular formula C17H26N2O8. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable component in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate typically involves the reaction of 4-methyl-1,3-phenylenediamine with ethylene carbonate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methyl-1,3-phenylenediamine+ethylene carbonate→Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism by which Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate exerts its effects involves its interaction with various molecular targets. The hydroxyethoxy groups facilitate binding to specific enzymes and proteins, leading to modifications in their activity. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing the pathways involved in its action.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,4’-methylenedicarbanilate: Similar in structure but differs in the substituents attached to the phenylene ring.
Bis(2-(2-hydroxyethoxy)ethyl) (4,4’-biphenylene)dicarbamate: Contains a biphenylene core instead of a single phenylene ring.
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate is unique due to its specific combination of hydroxyethoxy groups and the 4-methyl-1,3-phenylene core. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C17H26N2O8 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl N-[3-[2-(2-hydroxyethoxy)ethoxycarbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C17H26N2O8/c1-13-2-3-14(18-16(22)26-10-8-24-6-4-20)12-15(13)19-17(23)27-11-9-25-7-5-21/h2-3,12,20-21H,4-11H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
OLYQPHLZVHXEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCOCCO)NC(=O)OCCOCCO |
Origin of Product |
United States |
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